
Kaempferol 3-neohesperidoside
Descripción general
Descripción
Kaempferol 3-neohesperidoside is a member of flavonoids and a glycoside . It is a natural product found in Ficus pandurata, Crataegus monogyna, and other organisms . It has been reported to have insulin-like properties in terms of glucose lowering .
Synthesis Analysis
This compound has been reported to stimulate glycogen synthesis in rat soleus muscle through the incorporation of (14)C-d-glucose in glycogen . It is also known that Kaempferol glycosides can be hydrolyzed to Kaempferol by β-glucosidase and/or α-L-rhamnosidase .
Molecular Structure Analysis
The molecular formula of this compound is C27H30O15 . The structure of this compound can be found in various databases such as PubChem and ChemSpider .
Chemical Reactions Analysis
This compound is one of the several compounds that have been reported to have insulin-like properties in terms of glucose lowering . It stimulates glycogen synthesis in rat soleus muscle through the incorporation of (14)C-d-glucose in glycogen .
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Kaempferol, un flavonoide comestible generado a partir de plantas, ha demostrado tener propiedades anticancerígenas . Altera muchas vías de señalización en las células cancerosas, lo que resulta en la inhibición del crecimiento celular y la muerte en varios tipos de tumores . Kaempferol tiene el potencial de ser una terapia efectiva para numerosos tumores .
Actividades Antioxidantes
Kaempferol 3-neohesperidoside es un flavonoide que se ha descubierto que tiene actividades antioxidantes . Elimina radicales DPPH (un compuesto químico utilizado para medir la capacidad antioxidante) en un ensayo sin células .
Actividades Antidiabéticas
This compound se ha descubierto que tiene actividades antidiabéticas . Aumenta la absorción de glucosa en el músculo sóleo de rata aislado . También aumenta la síntesis de glucógeno en el músculo sóleo de rata aislado .
Efecto Insulinomimético
This compound exhibe un efecto insulinomimético en el músculo sóleo de rata . Esto significa que imita los efectos de la insulina, lo que podría ser beneficioso para controlar la diabetes.
Control del Cáncer a través del Potencial Antioxidante/Antinitrosativo
Kaempferol puede controlar el cáncer a través de su potencial antioxidante/antinitrosativo restaurando la hemostasia redox celular
Mecanismo De Acción
Target of Action
Kaempferol 3-neohesperidoside, a flavonoid derived from plants, has been found to interact with several targets. It has been shown to stimulate glucose uptake in the rat soleus muscle . This compound has also been found to interact with proteins involved in cancer cell signaling pathways . In addition, it has been shown to interact with the NLRP3 inflammasome, a protein complex involved in the inflammatory response .
Mode of Action
This compound interacts with its targets to induce various changes. For instance, it stimulates glucose uptake in the rat soleus muscle, likely through its action on signaling pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase C (PKC) proteins . In cancer cells, it alters many signaling pathways, resulting in cell growth inhibition and death .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to stimulate glycogen synthesis in the rat soleus muscle through the PI3K-GSK-3 signaling pathway and the MAPK-PP1 pathway . In cancer cells, it alters many signaling pathways, including the MEK/ERK and STAT3 pathways, leading to cell growth inhibition and apoptosis .
Pharmacokinetics
It is known that kaempferol glucosides with many sugar units in their structure travel to the large intestine, where gut microbiota remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs .
Result of Action
The action of this compound results in various molecular and cellular effects. In the rat soleus muscle, it stimulates glucose uptake and glycogen synthesis . In cancer cells, it inhibits cell growth and induces apoptosis . It also has anti-inflammatory effects, as demonstrated by its ability to inactivate the NLRP3 inflammasome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the absorption of kaempferol glucosides . Additionally, factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can influence the action of this compound .
Safety and Hazards
Direcciones Futuras
Kaempferol and its derivatives, including Kaempferol 3-neohesperidoside, have shown potential in the treatment of various diseases such as cancer, cardiovascular diseases, metabolic complications, and neurological disorders . Future research could focus on further elucidating the molecular mechanisms of Kaempferol’s antimicrobial activity and exploring its potential as a therapeutic agent .
Propiedades
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOBPOYHROOXEI-JWMUNMLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304657 | |
| Record name | Kaempferol 3-O-neohesperidoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32602-81-6 | |
| Record name | Kaempferol 3-O-neohesperidoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32602-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-neohesperidoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity associated with kaempferol 3-neohesperidoside?
A1: this compound exhibits promising anti-diabetic activity. Studies demonstrate its ability to significantly reduce blood glucose levels in diabetic mice. [] This effect is attributed, at least in part, to its interaction with metabolic enzymes. []
Q2: How does this compound exert its antidiabetic effects?
A2: Research suggests that this compound stimulates the activity of the glycolytic enzyme 6-phosphofructo-1-kinase (PFK). [] This enzyme plays a crucial role in regulating glucose metabolism. Specifically, enhanced PFK activity, particularly in the liver, suggests that this compound promotes glucose utilization within tissues. [] This mechanism contributes to its hypoglycemic effects observed in diabetic models. []
Q3: Are there any specific structural features of this compound crucial for its anti-diabetic activity?
A3: Yes, the presence of two rhamnosyl residues in the this compound structure appears crucial for its hypoglycemic activity when administered intraperitoneally. [] Studies comparing the activity of this compound with other structurally similar flavonoids lacking one or both of these rhamnosyl moieties showed significantly reduced or absent hypoglycemic effects. [] This finding highlights the importance of these specific structural features for its biological activity.
Q4: Beyond its antidiabetic potential, what other biological activities have been reported for this compound?
A4: this compound demonstrates insulinomimetic properties, stimulating glucose uptake in muscle tissue. [] This effect is mediated through the PI3K and PKC signaling pathways, similar to insulin's mechanism of action. [] Furthermore, it has shown potent antioxidant activity in various assays, including DPPH and ABTS radical scavenging assays. [, ]
Q5: Has this compound shown potential against any specific diseases?
A5: While further research is needed, studies suggest potential applications for this compound in addressing several health concerns. Research highlights its potential as an anti-inflammatory agent. [] It can suppress pro-inflammatory mediators like nitric oxide, iNOS, COX-2, and TNF-α in LPS-stimulated cells, indicating potential benefits for inflammatory conditions. [] Additionally, in vitro studies using a cell-based assay have indicated antiviral activity against influenza, including H1N1, H3N2, and H5N1 strains. []
Q6: What natural sources are rich in this compound?
A6: this compound has been identified in various plant sources, highlighting its potential as a naturally derived bioactive compound. Some notable sources include:
- Citrus species: Particularly sour orange (Citrus aurantium) leaves exhibit significant increases in this compound content in response to drought stress. []
- Clitoria ternatea (butterfly pea) petals: This plant, known for its vibrant blue petals, contains a high concentration of this compound. []
- Salvadora persica (toothbrush tree) leaves: This traditional medicinal plant has been found to contain this compound, contributing to its antioxidant properties. []
- Bee pollen: Notably, bee pollen from sources like Papaver rhoeas (corn poppy) [] and Cistus creticus (rock rose) [] have been identified as containing this compound, highlighting its potential role in the beneficial properties attributed to bee pollen.
Q7: What analytical techniques are commonly used to identify and quantify this compound?
A7: Several analytical techniques are employed for the characterization and quantification of this compound. Some commonly used methods include:
- High-performance liquid chromatography (HPLC): This technique is widely used for the separation and quantification of this compound in complex mixtures, such as plant extracts and bee pollen. []
- Liquid chromatography-mass spectrometry (LC-MS): This method provides accurate identification and quantification of this compound based on its mass-to-charge ratio. [, ]
- Nuclear magnetic resonance (NMR) spectroscopy: NMR techniques, including 1H and 13C NMR, are essential for structural elucidation and confirmation of this compound. [, , ]
Q8: Have any computational studies been conducted on this compound?
A8: Yes, molecular docking studies have been performed to investigate the potential interactions of this compound with specific protein targets. [, ] For example, research suggests its potential to disrupt the interaction between the SARS-CoV-2 spike protein and the ACE-2 receptor, a crucial step in viral entry into host cells. [] These computational findings provide valuable insights into the potential molecular mechanisms of action of this compound, warranting further investigation through in vitro and in vivo studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




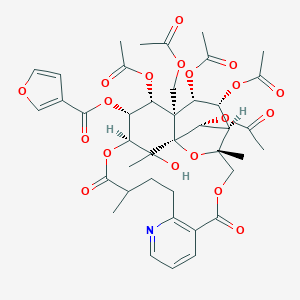

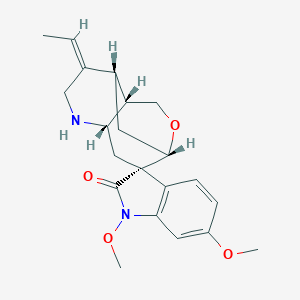
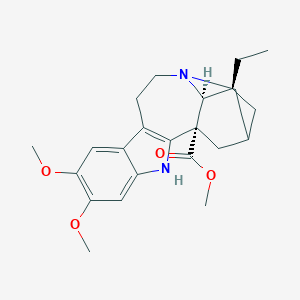




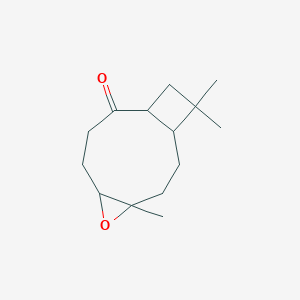


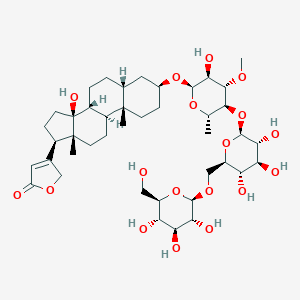
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)